molecular formula C9H17ClN2O2 B1379211 3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride CAS No. 1461714-76-0

3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride

Cat. No.: B1379211
CAS No.: 1461714-76-0
M. Wt: 220.69 g/mol
InChI Key: GZKSGBWDIUJBJR-UHFFFAOYSA-N
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Description

3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride is a synthetic compound with the molecular formula C9H17ClN2O2 and a molecular weight of 220.69 g/mol . This compound is primarily used in research and has various applications in chemistry, biology, and medicine.

Mechanism of Action

Target of Action

The primary target of 3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is an enzyme that plays a crucial role in cellular signal transduction pathways, particularly those involved in insulin signaling and glucose homeostasis.

Mode of Action

This compound interacts with PTP1B, acting as an inhibitor . By inhibiting the activity of PTP1B, it modulates the downstream signaling pathways, leading to changes in cellular functions.

Biochemical Pathways

The inhibition of PTP1B affects the insulin signaling pathway, which is critical for the regulation of glucose homeostasis. This can lead to improved insulin sensitivity and glucose uptake in cells, potentially offering therapeutic benefits for conditions like diabetes .

Result of Action

The molecular and cellular effects of this compound’s action include the modulation of insulin signaling pathways and improved glucose homeostasis . This could potentially lead to therapeutic benefits in conditions characterized by insulin resistance, such as type 2 diabetes.

Biochemical Analysis

Biochemical Properties

3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, this compound has been identified as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in the regulation of insulin signaling and glucose metabolism . The inhibition of PTP1B by this compound is achieved through binding interactions that alter the enzyme’s active site, thereby modulating its activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of PTP1B can lead to enhanced insulin signaling, which may improve glucose uptake and metabolism in cells . Additionally, this compound has been shown to affect the expression of genes involved in metabolic pathways, further influencing cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its inhibition of PTP1B involves binding to the enzyme’s active site, preventing substrate access and subsequent dephosphorylation of target proteins . This inhibition leads to changes in downstream signaling pathways, ultimately affecting cellular processes such as glucose metabolism and insulin signaling. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods Long-term exposure to this compound has been associated with sustained inhibition of PTP1B activity and consistent effects on cellular function

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound has been shown to effectively inhibit PTP1B activity without causing significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating a threshold beyond which the compound’s safety profile is compromised. These findings highlight the importance of careful dosage optimization in therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. Its inhibition of PTP1B affects the insulin signaling pathway, leading to changes in glucose metabolism and energy homeostasis . Additionally, this compound may influence other metabolic processes by modulating the activity of enzymes involved in lipid metabolism and oxidative stress responses.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The distribution of this compound within tissues is influenced by factors such as tissue permeability and the presence of binding proteins that modulate its bioavailability.

Preparation Methods

The synthesis of 3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride involves several steps. One common synthetic route includes the reaction of ethoxyamine with a suitable spirocyclic precursor under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the spirocyclic structure . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including temperature control, pressure adjustments, and the use of advanced purification techniques .

Chemical Reactions Analysis

3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2.ClH/c1-2-12-8-7-9(13-11-8)3-5-10-6-4-9;/h10H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZKSGBWDIUJBJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NOC2(C1)CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride
Reactant of Route 2
3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride
Reactant of Route 3
3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride
Reactant of Route 4
3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride
Reactant of Route 5
3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride
Reactant of Route 6
3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride

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